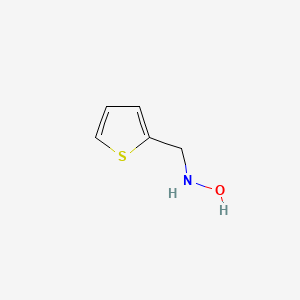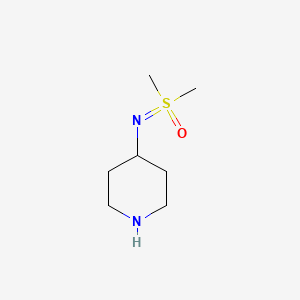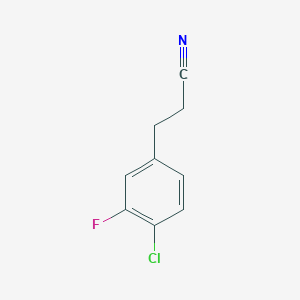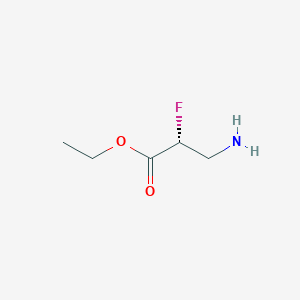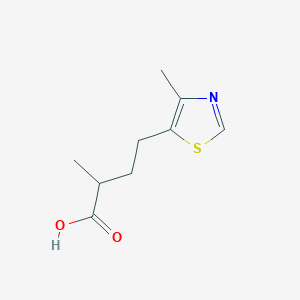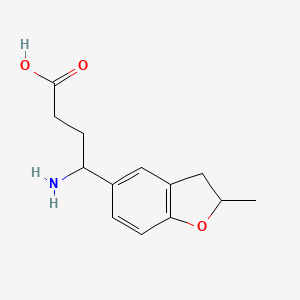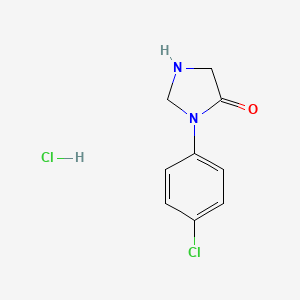
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride is an organic compound belonging to the class of imidazolidinones It features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a 4-chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride typically involves the condensation of 4-chlorobenzaldehyde with ethylenediamine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include:
Condensation: 4-chlorobenzaldehyde and ethylenediamine are reacted in the presence of a suitable solvent such as ethanol or methanol.
Cyclization: The intermediate product undergoes cyclization under acidic conditions, often using hydrochloric acid.
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the cyclized product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imidazolidinone derivatives with additional oxygen functionalities.
Reduction: Hydroxylated imidazolidinone compounds.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but differs in the ring structure.
3-(4-Fluorophenyl)imidazolidin-4-onehydrochloride: Similar structure with a fluorine substituent instead of chlorine.
Imidazolidin-4-one derivatives: Various derivatives with different substituents on the imidazolidinone ring.
Uniqueness
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H10Cl2N2O |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
3-(4-chlorophenyl)imidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-7-1-3-8(4-2-7)12-6-11-5-9(12)13;/h1-4,11H,5-6H2;1H |
InChIキー |
QHBWKWIRPVSDNV-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(CN1)C2=CC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
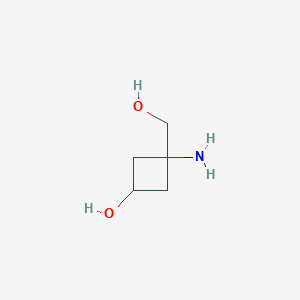
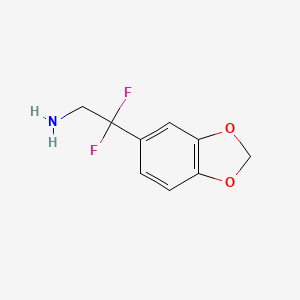
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
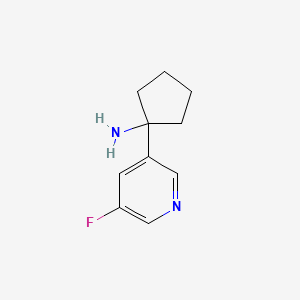
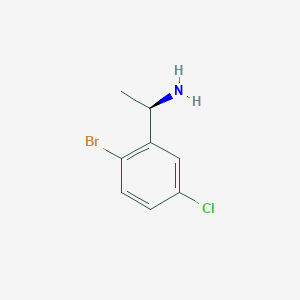
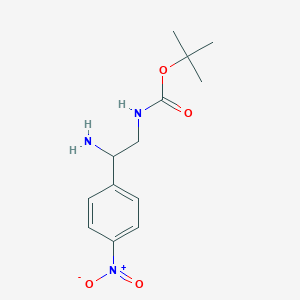
![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)
